2-Amino-3-(1,2,5-thiadiazol-3-yl)propanamide
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Overview
Description
2-Amino-3-(1,2,5-thiadiazol-3-yl)propanamide is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of a hydrazine derivative with carbon disulfide followed by cyclization can yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,2,5-thiadiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .
Scientific Research Applications
2-Amino-3-(1,2,5-thiadiazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanamide involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound can inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it may inhibit enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar antimicrobial properties.
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its use in the synthesis of various biologically active compounds.
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: A derivative with potent urease inhibitory activity.
Uniqueness
2-Amino-3-(1,2,5-thiadiazol-3-yl)propanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H8N4OS |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-amino-3-(1,2,5-thiadiazol-3-yl)propanamide |
InChI |
InChI=1S/C5H8N4OS/c6-4(5(7)10)1-3-2-8-11-9-3/h2,4H,1,6H2,(H2,7,10) |
InChI Key |
BXLGKYARLYUGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CC(C(=O)N)N |
Origin of Product |
United States |
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